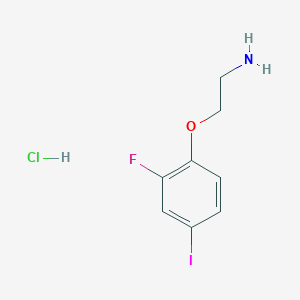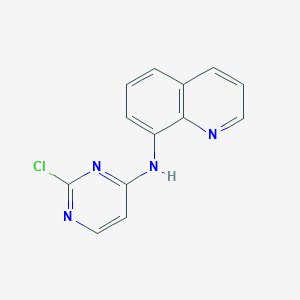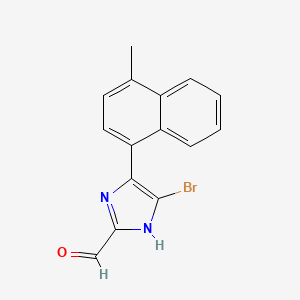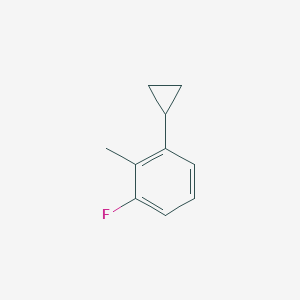
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyethanamines. It is characterized by the presence of a fluoro and an iodo substituent on the phenyl ring, which is connected to an ethanamine group. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride typically involves a multi-step process. One common method starts with the iodination of 2-fluorophenol to produce 2-fluoro-4-iodophenol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-(2-Fluoro-4-iodophenoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine hydrochloride through a reaction with ammonia or an amine source, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyethanamines.
Oxidation and Reduction Reactions: Products include imines, amines, and other derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Scientific Research Applications
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoro and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenoxy)ethanamine hydrochloride
- 2-(4-Iodophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride
Uniqueness
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C8H10ClFINO |
|---|---|
Molecular Weight |
317.53 g/mol |
IUPAC Name |
2-(2-fluoro-4-iodophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9FINO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
InChI Key |
SHCXRVAZUFBBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)






![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)



![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)

